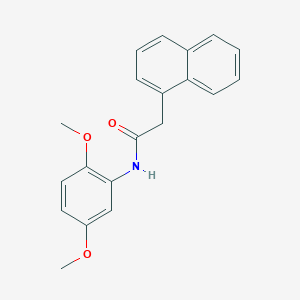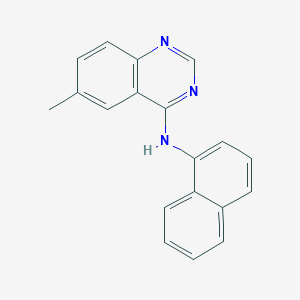
N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine and naphthyl-containing compounds often involves multi-step reactions, including condensation, substitution, and cyclization. For instance, compounds with pyrimidine moieties have been synthesized through reactions involving aminopyrimidine and chloroacetyl derivatives, demonstrating the versatility of pyrimidine chemistry in producing various heterocyclic compounds with potential bioactivities (Yuan et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often features interactions that are crucial for their stability and biological activities. For example, compounds with thiourea and pyrimidine moieties can form coplanar structures, facilitating intermolecular hydrogen bonding that strengthens their molecular integration. This structural characteristic can be significant for the biological activity of such molecules (Fu-b, 2014).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral and Antitumor Potential : Some derivatives related to N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea have been synthesized and tested for their potential in inhibiting human immunodeficiency virus type-1 (HIV-1). These compounds, particularly those with naphthylmethyl moieties, showed activity in the low micromolar range against HIV-1, comparable to known antiretrovirals like nevirapine (Mai et al., 1997). Additionally, certain pyrimidinyl-phenylurea derivatives have demonstrated good anti-TMV (tobacco mosaic virus) activity, suggesting their use as novel pesticide leads (Yuan et al., 2011).
Fluorescent Probes for Protein Interactions : The interaction between similar thiourea compounds and serum proteins like bovine and human serum albumin has been studied using fluorescence spectroscopy. These interactions, primarily driven by hydrophobic forces, provide insights into the potential use of such compounds in studying protein-ligand interactions and developing fluorescent probes (Cui et al., 2006).
Materials Science and Polymer Applications
Electronic Materials : Naphthalene diimide (NDI)-based polymers, where the NDI unit is structurally similar to the naphthylurea moiety, have been developed for various applications, including supramolecular chemistry, sensors, and molecular switching devices. These materials leverage the strong electron-accepting properties of the NDI core, making them suitable for applications in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Supramolecular Assemblies : The assembly of chl-based donor-acceptor building blocks, including naphthalene-1,8:4,5-bis(dicarboximide) (NDI) secondary electron acceptors, into cyclic tetramers demonstrates the potential of naphthalene-derived compounds in constructing complex molecular systems with enhanced charge separation lifetimes. Such assemblies are advantageous for artificial photosynthetic systems (Gunderson et al., 2012).
Polymer Synthesis : The compound 4-(1-naphthyl)-1,2,4-triazolidine-3,5-dione, related to naphthylurea derivatives, has been used to synthesize novel naphthalene-containing polyureas. These polymers exhibit unique physical properties and have potential applications in materials science due to their structural features and fluorimetric properties (Mallakpour & Zandi, 2006).
Eigenschaften
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-8-14(17)20-15(18-10)21-16(22)19-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYAAUYIRDAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)


![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)


![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)
![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)